molecular formula C16H18F2N2O2 B6051926 N-[[2-(3,5-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-methyloxolan-3-amine

N-[[2-(3,5-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-methyloxolan-3-amine

Cat. No.: B6051926
M. Wt: 308.32 g/mol
InChI Key: XNTMMRBFKKWSCB-UHFFFAOYSA-N
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Description

N-[[2-(3,5-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-methyloxolan-3-amine is a synthetic organic compound characterized by its unique structure, which includes a difluorophenyl group, an oxazole ring, and an oxolan-3-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[2-(3,5-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-methyloxolan-3-amine typically involves multiple steps, starting with the preparation of the oxazole ring. The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-amino-2-oxazoline derivative, under acidic or basic conditions. The difluorophenyl group is introduced via a nucleophilic substitution reaction using a difluorobenzene derivative. The final step involves the coupling of the oxazole intermediate with oxolan-3-amine under appropriate conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[[2-(3,5-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-methyloxolan-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the difluorophenyl group, where nucleophiles like amines or thiols can replace the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding oxazole N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted difluorophenyl derivatives.

Scientific Research Applications

N-[[2-(3,5-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-methyloxolan-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[[2-(3,5-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-methyloxolan-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include signal transduction pathways, where the compound affects the phosphorylation state of key proteins, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • N-[[2-(3,5-dichlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-methyloxolan-3-amine
  • N-[[2-(3,5-dibromophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-methyloxolan-3-amine

Uniqueness

N-[[2-(3,5-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-methyloxolan-3-amine is unique due to the presence of the difluorophenyl group, which imparts distinct electronic properties compared to its dichloro- and dibromo- analogs. This can result in different reactivity and interaction profiles with biological targets, making it a valuable compound for specific applications.

Properties

IUPAC Name

N-[[2-(3,5-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-methyloxolan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F2N2O2/c1-10-15(8-20(2)14-3-4-21-9-14)19-16(22-10)11-5-12(17)7-13(18)6-11/h5-7,14H,3-4,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNTMMRBFKKWSCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC(=CC(=C2)F)F)CN(C)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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